N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide is a complex organic compound that features a piperidine ring, a sulfanylidene group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced via thiolation reactions using sulfur-containing reagents.
Coupling with Phenyl Acetamide: The final step involves coupling the piperidine and sulfanylidene intermediates with phenyl acetamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced piperidine derivatives
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals, particularly those targeting neurological disorders and pain management.
Pharmacology: The compound is studied for its potential as a receptor agonist or antagonist, influencing various biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and sulfanylidene group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as analgesia, anti-inflammatory responses, or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: A structurally related compound with similar pharmacological properties.
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Another analog with modifications in the phenyl ring, affecting its potency and selectivity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(piperidin-1-ylsulfonyl)phenyl)acetamide: A derivative with additional functional groups, enhancing its biological activity.
Uniqueness
N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
77129-78-3 |
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Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[4-(3-piperidin-1-yl-3-sulfanylideneprop-1-enyl)phenyl]acetamide |
InChI |
InChI=1S/C16H20N2OS/c1-13(19)17-15-8-5-14(6-9-15)7-10-16(20)18-11-3-2-4-12-18/h5-10H,2-4,11-12H2,1H3,(H,17,19) |
InChI Key |
JWJJVLUEITWVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=S)N2CCCCC2 |
Origin of Product |
United States |
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